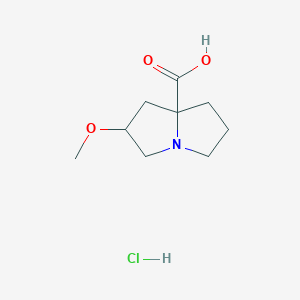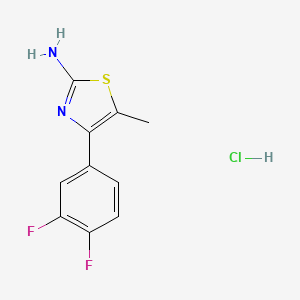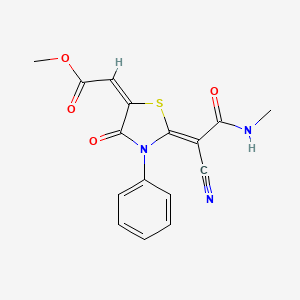![molecular formula C25H20N2OS2 B2530772 4-(4-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one CAS No. 872197-55-2](/img/no-structure.png)
4-(4-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(4-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one" is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones have been extensively studied due to their potential as bactericides, fungicides, and anti-tubercular agents . The structural complexity of quinazolinones allows for a variety of substitutions, which can significantly alter their chemical and biological properties.
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the reaction of anthranilic acid derivatives with various reagents to introduce different substituents into the quinazolinone core. For instance, the reaction of a model thioamide with alkyl and aryl halides can lead to S-substituted derivatives, while acyl halides can produce S-acyl derivatives followed by transacylation to N2-acyl derivatives . Another approach involves treating N-methyl anthranilic acid with thiophene-2-carboxylic acid, followed by reaction with 4-substituted phenyl-1,3-thiazol-2-amines to obtain quinazolin-4-ones linked to 1,3-thiazole hybrids . These methods demonstrate the versatility in synthesizing quinazolinone derivatives with various functional groups.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized using spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and mass spectroscopy . These techniques provide detailed information about the substituents and the overall molecular framework. Theoretical DFT computational studies can also support the understanding of the molecular structure and the regioselectivity of reactions involving quinazolinones .
Chemical Reactions Analysis
Quinazolinone derivatives undergo a variety of chemical reactions, including glycosylation, which can yield S-glycoside and N-glycoside derivatives. These reactions can be further manipulated to produce sulphones or 1-oxo derivatives, depending on the oxidizing agents and conditions used . The reactivity of the sulfur atom in the thioamide group plays a crucial role in the regioselectivity of electrophilic attacks, leading to diverse chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The introduction of different substituents can alter properties such as solubility, melting point, and stability. These properties are essential for the compound's biological activity and its potential as a pharmaceutical agent. For example, the presence of a 1,3,4-oxadiazole thioether moiety in quinazolin-4(3H)-one derivatives has been shown to enhance antibacterial and antifungal activities . Additionally, the antioxidant potential of these compounds can be assessed through assays such as the DPPH assay, revealing the potential for these derivatives to act as free radical scavengers .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A study by Parkhomenko et al. (2006) elaborates on the synthesis of compounds with the thiazolo[3,4-a]quinazolin-5(4H)-one structure through a three-component condensation. These compounds exhibit notable antimicrobial and fungicidal activities, indicating their potential as therapeutic agents against microbial infections (Olexiy O. Parkhomenko, S. Kovalenko, V. Chernykh, & Tatyana P. Osolodchenko, 2006).
Antioxidant and Anti-inflammatory Properties
El-Gazzar et al. (2009) conducted a study on azolopyrimidoquinolines and pyrimidoquinazolines, including thiazolo[3',2':1,2]pyrimido[4,5-b]-quinolines, demonstrating their antioxidant, anti-inflammatory, and analgesic activities. This suggests these compounds could be used in developing treatments for conditions associated with oxidative stress and inflammation (A. El-Gazzar, M. Youssef, A. Youssef, A. Abu‐Hashem, & F. Badria, 2009).
Anticancer Activity
Another facet of research focuses on the anticancer properties of quinazolinone derivatives. Abuelizz et al. (2017) synthesized a series of quinazoline derivatives and tested them for cytotoxicity against cancer cell lines, highlighting the potential of these compounds as anticancer agents. Their study underscores the relevance of these derivatives in cancer research, offering insights into novel therapeutic strategies (Hatem A. Abuelizz, M. Marzouk, H. Ghabbour, & R. Al-Salahi, 2017).
Anti-Tubercular Agents
Nagaladinne et al. (2020) examined quinazolin-4-ones linked with 1,3-thiazole for their anti-tubercular activity, showcasing the potential of these hybrids as potent anti-tubercular agents. The study emphasizes the synthesis and characterization of these compounds, as well as their significant efficacy against Mycobacterium tuberculosis, suggesting a promising avenue for the development of new anti-tubercular medications (N. Nagaladinne, A. A. Hindustan, & D. Nayakanti, 2020).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(4-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one' involves the condensation of 2-amino-4-methylbenzylamine with 2-methyl-4-nitroaniline to form the intermediate 2-(4-methylbenzyl)-3-methyl-4-nitro-1H-thiazole. This intermediate is then reduced to the corresponding amine using hydrogen gas and palladium on carbon catalyst. The amine is then reacted with 2-chloro-3-methylbenzoic acid to form the final product.", "Starting Materials": [ "2-amino-4-methylbenzylamine", "2-methyl-4-nitroaniline", "hydrogen gas", "palladium on carbon catalyst", "2-chloro-3-methylbenzoic acid" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-methylbenzylamine with 2-methyl-4-nitroaniline in the presence of a suitable condensing agent such as phosphorus oxychloride or thionyl chloride to form 2-(4-methylbenzyl)-3-methyl-4-nitro-1H-thiazole.", "Step 2: Reduction of 2-(4-methylbenzyl)-3-methyl-4-nitro-1H-thiazole using hydrogen gas and palladium on carbon catalyst to form 2-(4-methylbenzyl)-3-methyl-4-amino-1H-thiazole.", "Step 3: Reaction of 2-(4-methylbenzyl)-3-methyl-4-amino-1H-thiazole with 2-chloro-3-methylbenzoic acid in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to form the final product '4-(4-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one'." ] } | |
CAS-Nummer |
872197-55-2 |
Produktname |
4-(4-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one |
Molekularformel |
C25H20N2OS2 |
Molekulargewicht |
428.57 |
IUPAC-Name |
3-(3-methylphenyl)-4-[(4-methylphenyl)methyl]-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one |
InChI |
InChI=1S/C25H20N2OS2/c1-16-10-12-18(13-11-16)15-26-23-22(19-7-5-6-17(2)14-19)30-25(29)27(23)21-9-4-3-8-20(21)24(26)28/h3-14H,15H2,1-2H3 |
SMILES |
CC1=CC=C(C=C1)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC=CC(=C5)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



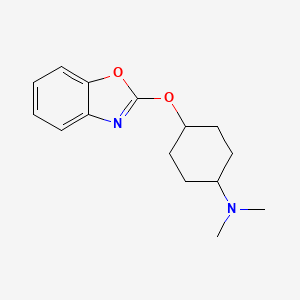
![(E)-N-[2-(6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2530691.png)

![7-(4-ethoxybenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2530693.png)

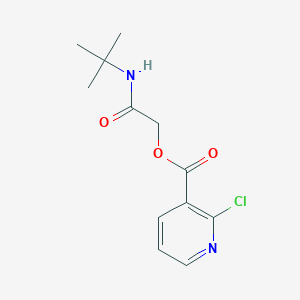
![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2530696.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B2530700.png)
![2-amino-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2530701.png)
